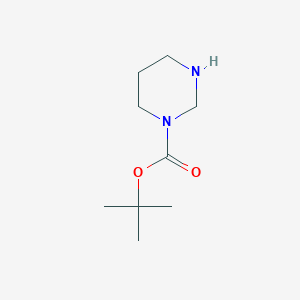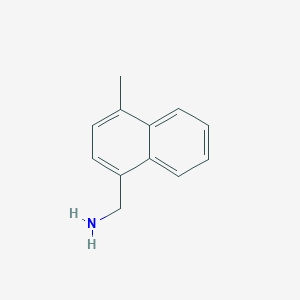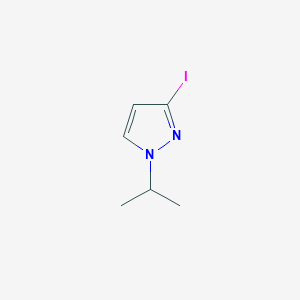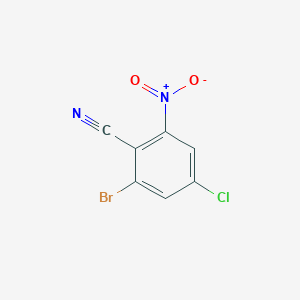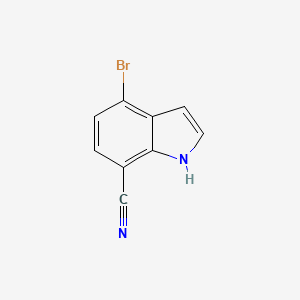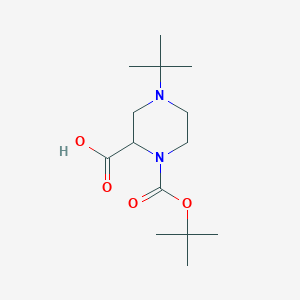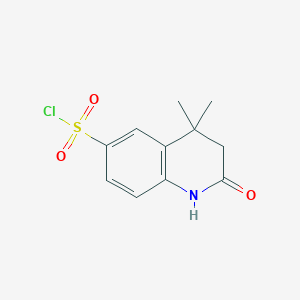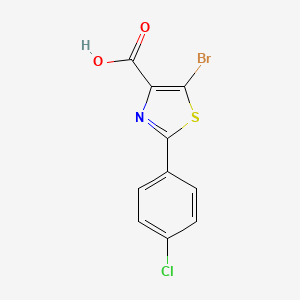
5-Brom-2-(4-Chlorphenyl)thiazol-4-carbonsäure
Übersicht
Beschreibung
5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrClNO2S and its molecular weight is 318.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgetische und entzündungshemmende Wirkungen
Thiazolderivate sollen signifikante analgetische und entzündungshemmende Wirkungen zeigen . Dies deutet darauf hin, dass 5-Brom-2-(4-Chlorphenyl)thiazol-4-carbonsäure möglicherweise auf ihre Wirksamkeit bei der Schmerzlinderung und Reduzierung von Entzündungen untersucht werden könnte.
Antifungal Anwendungen
Thiazole sind bekannt für ihre antifungalen Eigenschaften, wobei Medikamente wie Abafungin topisch angewendet werden, um Hautinfektionen zu unterdrücken, die durch verschiedene Pilze verursacht werden . Die fragliche Verbindung könnte ähnliche Anwendungen in antifungalen Behandlungen haben.
Antibakterielle Eigenschaften
Thiazolverbindungen wurden als Ausgangsmaterialien für die Synthese von heterocyclischen Analoga mit antibakteriellen Eigenschaften verwendet . Die Forschung an This compound könnte potenzielle antibakterielle Anwendungen aufdecken.
Anti-HIV-Aktivität
Einige Thiazolderivate sind bekannt für ihre Rolle als Anti-HIV-Mittel . Diese Verbindung könnte auf ihre potenzielle Verwendung in HIV-Behandlungs- oder Präventionsstrategien untersucht werden.
Antioxidative Wirkungen
Thiazole wurden auch mit antioxidativen Eigenschaften in Verbindung gebracht, die bei der Bekämpfung von oxidativem Stress nützlich sind . Diese Verbindung könnte auf ihre antioxidativen Fähigkeiten untersucht werden.
Antitumor-Potenzial
Aufgrund der in einigen Thiazolderivaten beobachteten Antitumoraktivitäten besteht die Möglichkeit, dass This compound in der Krebsforschung und -therapie nützlich sein könnte .
Anthelmintische Anwendungen
Die anthelmintischen (antiparasitären) Eigenschaften von Thiazolen machen sie zu Kandidaten für die Behandlung von parasitären Infektionen . Diese spezifische Verbindung kann auch in diesem Bereich Anwendung finden.
Wirkmechanismus
Target of action
Thiazoles are a type of heterocyclic compound that are found in many biologically active molecules. They are known to interact with a variety of biological targets, including enzymes and receptors . Carboxylic acids can also interact with a variety of biological targets, often acting as a hydrogen bond donor in these interactions .
Mode of action
The mode of action of a compound depends on its specific structure and the target it interacts with. Thiazoles can act as inhibitors, activators, or modulators of their targets, depending on the specific compound . Carboxylic acids can also have a variety of effects on their targets .
Biochemical pathways
Thiazoles and carboxylic acids can be involved in a variety of biochemical pathways. For example, thiazoles are a key component of thiamine (vitamin B1), which is involved in several important biochemical pathways, including the citric acid cycle .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Thiazoles and carboxylic acids can both be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of action
The result of a compound’s action depends on its specific targets and mode of action. Thiazoles and carboxylic acids can have a variety of effects at the molecular and cellular level, including inhibiting or activating enzymes, modulating receptor activity, and affecting cell signaling pathways .
Action environment
The action, efficacy, and stability of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
5-bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2S/c11-8-7(10(14)15)13-9(16-8)5-1-3-6(12)4-2-5/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCWNWFLLSSJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682152 | |
| Record name | 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52041-97-1 | |
| Record name | 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)
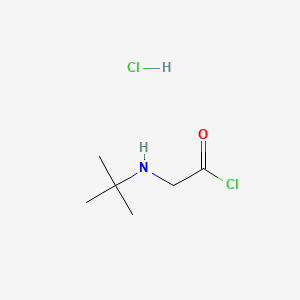
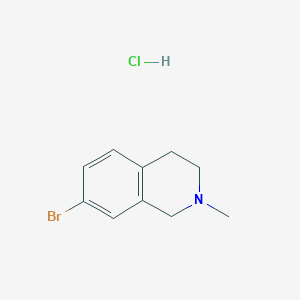
![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)
